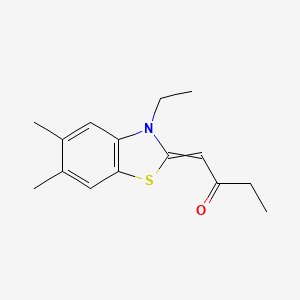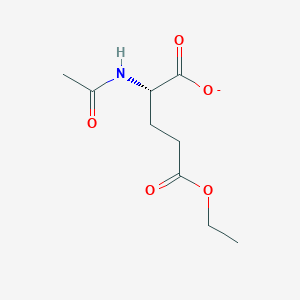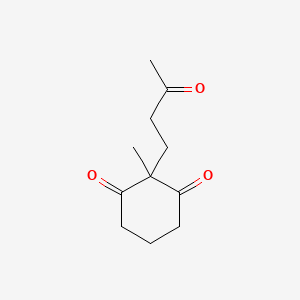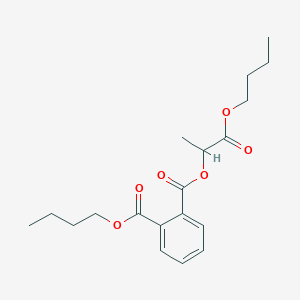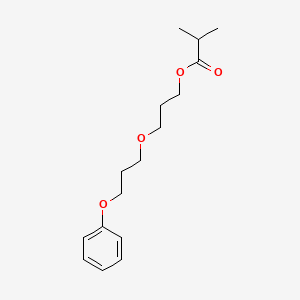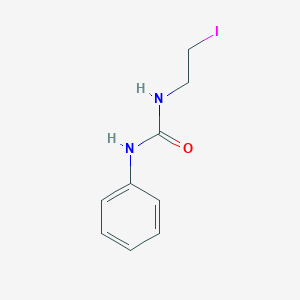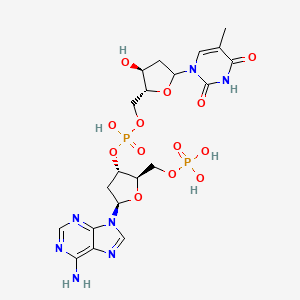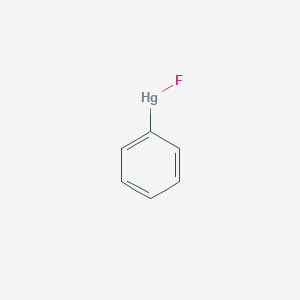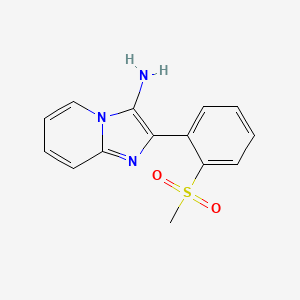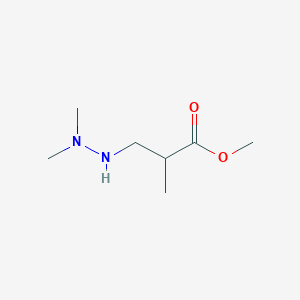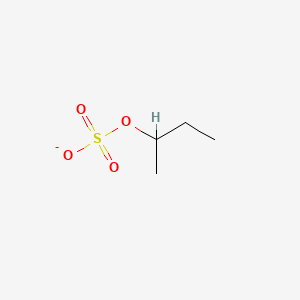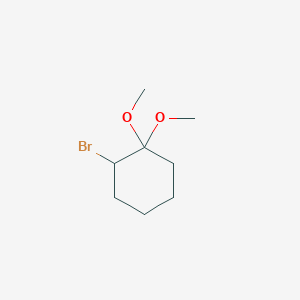
Cyclohexane, 2-bromo-1,1-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1,1-dimethoxycyclohexane is an organic compound with the molecular formula C8H15BrO2. It is a brominated derivative of cyclohexane, featuring two methoxy groups attached to the same carbon atom. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1,1-dimethoxycyclohexane typically involves the bromination of 1,1-dimethoxycyclohexane. This can be achieved by reacting 1,1-dimethoxycyclohexane with bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for 2-bromo-1,1-dimethoxycyclohexane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1,1-dimethoxycyclohexane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (RNH2).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and primary or secondary amines.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are typically used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution Reactions: Products include 1,1-dimethoxycyclohexanol, 1,1-dimethoxycyclohexyl ethers, and 1,1-dimethoxycyclohexylamines.
Elimination Reactions: The major product is 1,1-dimethoxycyclohexene.
Oxidation Reactions: Products include 1,1-dimethoxycyclohexanone.
Aplicaciones Científicas De Investigación
2-Bromo-1,1-dimethoxycyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It serves as a precursor for the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-bromo-1,1-dimethoxycyclohexane involves its reactivity as a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. The methoxy groups can undergo oxidation to form carbonyl compounds, which can further react with various reagents. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-1,1-dimethoxycyclohexane: Similar structure but with the bromine atom attached to a different carbon.
2-Chloro-1,1-dimethoxycyclohexane: Similar structure with a chlorine atom instead of bromine.
1,1-Dimethoxycyclohexane: Lacks the bromine atom, making it less reactive in substitution reactions.
Uniqueness
2-Bromo-1,1-dimethoxycyclohexane is unique due to the presence of both bromine and methoxy groups on the same carbon atom. This unique structure imparts specific reactivity patterns, making it valuable in various chemical transformations and applications.
Propiedades
Número CAS |
1728-17-2 |
|---|---|
Fórmula molecular |
C8H15BrO2 |
Peso molecular |
223.11 g/mol |
Nombre IUPAC |
2-bromo-1,1-dimethoxycyclohexane |
InChI |
InChI=1S/C8H15BrO2/c1-10-8(11-2)6-4-3-5-7(8)9/h7H,3-6H2,1-2H3 |
Clave InChI |
XWKXQIZUBOWVQK-UHFFFAOYSA-N |
SMILES canónico |
COC1(CCCCC1Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


